Methyl 2-(2-methyl-1H-indol-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-10(7-12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,13H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPBZUNDJKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20444705 | |
| Record name | SBB044946 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78564-10-0 | |
| Record name | SBB044946 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20444705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Methyl 2 2 Methyl 1h Indol 3 Yl Acetate
Classical Approaches to the Indole (B1671886) Core Synthesis Relevant to Methyl 2-(2-methyl-1H-indol-3-yl)acetate
Fischer Indole Synthesis and its Modern Variations
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for constructing the indole ring. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. wikipedia.orgalfa-chemistry.com
For the synthesis of this compound, a plausible Fischer indole synthesis strategy would involve the reaction of phenylhydrazine (B124118) with methyl levulinate (methyl 4-oxopentanoate). The general mechanism proceeds through the formation of a phenylhydrazone intermediate, followed by tautomerization to an enamine. A tandfonline.comtandfonline.com-sigmatropic rearrangement then occurs, leading to a di-imine intermediate which, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole ring. wikipedia.orgnih.gov
Reaction Scheme:
Step 1: Hydrazone Formation: Phenylhydrazine reacts with the keto group of methyl levulinate to form the corresponding phenylhydrazone.
Step 2: Tautomerization and Rearrangement: The phenylhydrazone tautomerizes to its enehydrazine form, which then undergoes a tandfonline.comtandfonline.com-sigmatropic rearrangement.
Step 3: Cyclization and Aromatization: The resulting intermediate cyclizes, and subsequent elimination of ammonia leads to the formation of the indole ring, yielding this compound.
Various acid catalysts can be employed for this reaction, including Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgsharif.edu Modern variations of the Fischer indole synthesis have focused on improving yields, reducing reaction times, and employing milder conditions. These include the use of microwave irradiation and solid acid catalysts. tandfonline.commdpi.com For instance, microwave-assisted Fischer indole synthesis has been shown to significantly accelerate the reaction, often leading to higher yields and cleaner product formation. mdpi.com
A notable modern adaptation is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, thereby expanding the scope of the reaction. wikipedia.org
| Parameter | Description | Examples/Variations |
|---|---|---|
| Starting Materials | Phenylhydrazine and Methyl levulinate | Substituted phenylhydrazines can be used for derivatives. |
| Catalysts | Brønsted or Lewis acids | HCl, H₂SO₄, PPA, ZnCl₂, BF₃ wikipedia.orgsharif.edu |
| Modern Variations | Microwave-assisted synthesis, solid acid catalysts, Buchwald modification | Improved yields and shorter reaction times wikipedia.orgtandfonline.commdpi.com |
Madelung Synthesis and Related Ring-Closing Methodologies
The Madelung synthesis, first reported in 1912, is another classical method for indole synthesis that involves the high-temperature, base-catalyzed intramolecular cyclization of an N-phenylamide. researchgate.net This method is particularly useful for the preparation of 2-alkylindoles.
To apply the Madelung synthesis for this compound, a suitable precursor would be N-(2-methylphenyl)succinamic acid methyl ester. The synthesis would proceed by treating this precursor with a strong base, such as sodium ethoxide or potassium tert-butoxide, at elevated temperatures. The strong base deprotonates both the amide nitrogen and the benzylic methyl group, leading to an intramolecular cyclization to form the indole ring.
Reaction Scheme:
Step 1: Deprotonation: A strong base removes protons from the amide nitrogen and the ortho-methyl group of the N-acyl-o-toluidine derivative.
Step 2: Intramolecular Cyclization: The resulting carbanion attacks the amide carbonyl group, forming a cyclic intermediate.
Step 3: Dehydration: The intermediate undergoes dehydration to form the aromatic indole ring.
The traditional Madelung synthesis often requires harsh reaction conditions, including high temperatures (200-400 °C) and strong bases, which can limit its applicability to substrates with sensitive functional groups. researchgate.net However, modern modifications have been developed to address these limitations. For example, the use of milder bases like lithium diisopropylamide (LDA) or n-butyllithium can allow the reaction to proceed at lower temperatures. Additionally, the introduction of electron-withdrawing groups on the N-acyl chain can facilitate the initial deprotonation step, enabling the use of milder reaction conditions. A tandem Madelung synthesis mediated by a LiN(SiMe₃)₂/CsF system has been reported to be highly efficient for the synthesis of N-methyl-2-arylindoles. alfa-chemistry.com
Modern and Sustainable Synthetic Routes to this compound
Catalytic Methods (e.g., Transition Metal-Catalyzed Cyclizations)
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency, selectivity, and functional group tolerance under milder conditions compared to classical methods. Palladium-catalyzed reactions, in particular, have been extensively developed for indole synthesis.
A plausible route to this compound could involve a palladium-catalyzed intramolecular cyclization. For instance, a microwave-assisted synthesis of methyl 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed intramolecular oxidative coupling has been reported. mdpi.com This approach could potentially be adapted for the synthesis of the target compound.
Another relevant palladium-catalyzed approach is the cascade Tsuji-Trost reaction/Heck coupling of N-tosyl o-bromoanilines with 4-acetoxy-2-butenoic acid derivatives, which provides a direct route to indole-3-acetic acid derivatives. researchgate.net This methodology showcases the power of palladium catalysis in constructing the indole core and the C3-side chain in a single operation.
The general advantages of these catalytic methods include:
Milder Reaction Conditions: Often proceeding at lower temperatures than classical methods.
Higher Yields and Selectivity: Catalysts can provide greater control over the reaction outcome.
Broader Substrate Scope: Tolerant of a wider range of functional groups.
| Catalytic System | Key Features | Potential Application for Target Compound |
|---|---|---|
| Palladium-catalyzed Intramolecular Oxidative Coupling | Microwave-assisted, efficient cyclization of enamines. mdpi.com | Adaptable for the cyclization of a suitable enamine precursor. |
| Palladium-catalyzed Cascade Tsuji-Trost/Heck Coupling | One-pot synthesis of indole-3-acetic acid derivatives. researchgate.net | Direct synthesis from appropriately substituted anilines. |
Green Chemistry Principles Applied to Synthesis of this compound
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound, several green chemistry principles can be applied:
Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, ethanol, or ionic liquids. For example, Fischer indole synthesis has been successfully carried out in aqueous media using water-tolerant catalysts. google.com
Catalysis: Employing catalysts, especially heterogeneous or recyclable catalysts, to improve reaction efficiency and reduce waste. Nanocatalysts, for instance, have been used in the synthesis of indole derivatives. researchgate.net
Energy Efficiency: Utilizing energy-efficient methods like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption compared to conventional heating. tandfonline.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent examples of atom-economical processes that can be applied to indole synthesis. acs.org
For example, a greener Fischer indole synthesis could be envisioned using a recyclable solid acid catalyst in a solvent-free or aqueous medium, potentially under microwave irradiation to minimize energy usage and reaction time.
Flow Chemistry and Continuous Synthesis Protocols
Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for automation. flinders.edu.au These features make it a highly attractive approach for the sustainable and efficient production of fine chemicals and pharmaceuticals, including indole derivatives.
A continuous flow synthesis of an indole-3-carboxylic ester, a compound structurally related to this compound, has been successfully developed. uc.pt This process typically involves pumping the reactants through a heated reactor coil, often packed with a solid-supported catalyst. The product is then collected continuously at the outlet.
A potential continuous flow protocol for the synthesis of this compound could be based on a Fischer indole synthesis. A solution of phenylhydrazine and methyl levulinate in a suitable solvent, along with an acid catalyst, could be continuously pumped through a heated microreactor. The short residence time in the reactor, combined with precise temperature control, can lead to high yields and purity of the desired product. This approach also allows for safer handling of potentially hazardous intermediates and reagents. The use of a solid-supported acid catalyst would further enhance the sustainability of the process by allowing for easy catalyst separation and reuse. researchgate.net
| Advantage | Description |
|---|---|
| Enhanced Safety | Small reaction volumes minimize the risk of runaway reactions. |
| Improved Control | Precise control over reaction parameters like temperature, pressure, and residence time. |
| Scalability | Production can be easily scaled up by running the system for longer periods or by using parallel reactors. |
| Automation | Flow systems can be readily automated for continuous production and in-line analysis. |
Mechanistic Investigations of Key Bond-Forming Reactions in this compound Synthesis
The formation of the indole core in derivatives like this compound is most classically achieved through the Fischer indole synthesis. testbook.comnumberanalytics.com This venerable reaction, discovered by Emil Fischer in 1883, involves the acid-catalyzed cyclization of an arylhydrazone. numberanalytics.comwikipedia.org The arylhydrazone precursor is typically formed in situ from the condensation of a substituted phenylhydrazine and a suitable carbonyl compound—in this case, a derivative of levulinic acid or its ester equivalent to provide the required acetic acid side chain.
The mechanism of the Fischer indole synthesis has been the subject of extensive investigation and is understood to proceed through several key steps: byjus.commdpi.com
Hydrazone Formation : The initial reaction between a phenylhydrazine and a ketone (or aldehyde) forms a phenylhydrazone.
Tautomerization : The phenylhydrazone isomerizes to its enamine (or 'ene-hydrazine') tautomer. This step is crucial as it sets the stage for the key bond-forming event. numberanalytics.comwikipedia.org
byjus.combyjus.com-Sigmatropic Rearrangement : The protonated enehydrazine undergoes an irreversible electrocyclic rearrangement, specifically a byjus.combyjus.com-sigmatropic rearrangement. byjus.comjk-sci.com This is the rate-determining step where the N-N bond is cleaved and a new C-C bond is formed between the ortho-carbon of the aryl ring and the enamine carbon. mdpi.com This step disrupts the aromaticity of the benzene (B151609) ring, leading to a di-imine intermediate. wikipedia.org
Rearomatization and Cyclization : The di-imine intermediate quickly rearomatizes. The resulting anilino-imine then undergoes an intramolecular nucleophilic attack by the amine group onto the imine carbon, forming a five-membered aminoindoline ring. byjus.com
Elimination : Under the acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the energetically favorable aromatic indole ring. testbook.comwikipedia.org
Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org
Another relevant reaction, particularly for the synthesis of the hydrazone precursors, is the Japp-Klingemann reaction. wikipedia.orgnumberanalytics.com This method involves the coupling of an aryl diazonium salt with a β-keto-ester. wikipedia.org The reaction proceeds via the formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield a hydrazone, a direct precursor for the Fischer indole synthesis. wikipedia.orgrsc.org This approach offers a versatile route to variously substituted hydrazones that may not be directly accessible from simple ketones. researchgate.net
Regioselectivity and Stereoselectivity Control in the Formation of this compound and Related Indole Derivatives
Regioselectivity
The synthesis of a specifically 2,3-disubstituted indole like this compound requires precise control over the regiochemical outcome of the cyclization. In the context of the Fischer indole synthesis, the use of an unsymmetrical ketone as a precursor can lead to the formation of two regioisomeric indole products. byjus.comsharif.edu The direction of cyclization is influenced by several factors.
Higher acidity and higher temperatures in the reaction generally favor cyclization toward the less-substituted carbon atom of the ketone. sharif.edu The choice of Brønsted or Lewis acid catalyst, as well as its concentration, can significantly alter the ratio of the resulting regioisomers. testbook.combyjus.comsharif.edu Steric effects from both the ketone and the phenylhydrazine also play a critical role in dictating the preferred enehydrazine intermediate and, consequently, the final indole product. byjus.com
Modern synthetic methods have been developed to overcome the regioselectivity challenges of classical approaches. Palladium-catalyzed annulation of internal alkynes with 2-iodoanilines, for example, provides a powerful and highly regioselective route to 2,3-disubstituted indoles. acs.org In these reactions, the regioselectivity is controlled by the electronic and steric properties of the alkyne, with the aryl group of the aniline (B41778) typically adding to the less sterically hindered end of the triple bond. acs.org
| Factor | Influence on Regioselectivity in Fischer Indole Synthesis | Typical Outcome |
|---|---|---|
| Acid Catalyst | Strong Brønsted acids (e.g., H₂SO₄, PPA) vs. Lewis acids (e.g., ZnCl₂) can favor different enamine tautomers. testbook.combyjus.com | Varies with substrate; stronger acids often favor the less-substituted product. sharif.edu |
| Temperature | Higher temperatures can overcome kinetic barriers, favoring the thermodynamically more stable product. | Often directs cyclization toward the less sterically hindered carbon. sharif.edu |
| Steric Hindrance (Ketone) | Bulky groups on one side of the ketone can disfavor the formation of the corresponding enehydrazine. | Cyclization typically occurs at the less sterically encumbered α-carbon. byjus.com |
| Substituents (Hydrazine) | Electron-donating or withdrawing groups on the phenylhydrazine ring can influence the nucleophilicity of the aryl ring. | Can affect the rate and preferred pathway of the byjus.combyjus.com-sigmatropic rearrangement. |
Stereoselectivity
While this compound itself is an achiral molecule, the principles of stereocontrol are vital in the synthesis of related, more complex indole derivatives that possess chiral centers. Achieving high stereoselectivity is crucial in pharmaceutical synthesis where specific enantiomers or diastereomers are required.
Strategies to control stereochemistry in indole synthesis include:
Asymmetric Catalysis : Chiral catalysts, including transition metals with chiral ligands or chiral organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. numberanalytics.com
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct a subsequent reaction to occur stereoselectively. After the desired stereocenter is set, the auxiliary is removed. numberanalytics.com
Biocatalysis : Enzymes can be employed to catalyze reactions with high levels of stereoselectivity under mild conditions. numberanalytics.com
For instance, the enantioselective coupling of indoles with α-tosyloxy ketones, mediated by a chiral amino alcohol catalyst, has been studied to understand the origins of stereoselectivity. nih.gov Such studies help in the rational design of catalysts and reaction conditions to produce optically active indole derivatives. nih.gov
Scale-Up Considerations for Research and Development Purposes of this compound
Transitioning the synthesis of this compound from laboratory scale to larger research and development (R&D) or pilot-plant quantities introduces several practical challenges that must be addressed.
Classical methods like the Fischer indole synthesis often require harsh conditions, such as high temperatures and the use of strong, corrosive acids like polyphosphoric acid, which can be difficult and hazardous to manage in large reactors. byjus.combhu.ac.in The Bischler-Möhlau synthesis, another classical route, also suffers from harsh reaction conditions and potentially low yields. wikipedia.orgchemeurope.com
Key considerations for scale-up include:
Process Safety and Heat Management : The Fischer indole synthesis can be exothermic. Proper heat management through controlled addition rates, efficient reactor cooling, and potentially the use of flow chemistry systems is essential to prevent thermal runaways.
Purification : Laboratory-scale purification often relies on column chromatography, which is generally not feasible for large-scale production. Developing scalable purification methods such as crystallization or distillation is a critical step in process development.
| Parameter | Challenge | Potential Solution / Mitigation Strategy |
|---|---|---|
| Reaction Conditions | Harsh acids (e.g., PPA) and high temperatures pose safety and material compatibility issues. byjus.com | Develop milder catalytic systems (e.g., palladium-based) or utilize flow reactors for better temperature control. acs.orglabmanager.com |
| Byproduct Formation | Formation of regioisomers and polymeric tars reduces yield and complicates purification. byjus.comeurekalert.org | Optimize reaction parameters (temperature, catalyst, solvent); employ highly regioselective modern methods. acs.org |
| Work-up and Purification | Chromatography is not scalable. Emulsion formation during aqueous work-up can be problematic. | Develop robust crystallization, extraction, or distillation protocols. |
| Cost of Goods (COGs) | Expensive starting materials or catalysts can make the process economically unviable. nih.gov | Source cost-effective raw materials; design routes with high atom economy; ensure catalyst recyclability where possible. |
| Cycle Time | Long reaction times or complex multi-step purifications reduce plant throughput. | Optimize kinetics; explore one-pot procedures; utilize technologies like flow chemistry to reduce reaction times. eurekalert.org |
Advanced Spectroscopic Characterization and Elucidation of Methyl 2 2 Methyl 1h Indol 3 Yl Acetate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural and conformational analysis of organic molecules in solution and the solid state. For Methyl 2-(2-methyl-1H-indol-3-yl)acetate, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its atomic arrangement and molecular dynamics.
High-Resolution 1H and 13C NMR for Chemical Shift and Coupling Constant Analysis
High-resolution ¹H and ¹³C NMR spectroscopy are the cornerstones of structural elucidation, offering precise information about the chemical environment of each proton and carbon atom within the molecule.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetate (B1210297) side chain, and the methyl protons at the C2 position and the ester functionality. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7.0-7.6 ppm), with their multiplicity (singlet, doublet, triplet) and coupling constants (J) revealing their substitution pattern and neighboring protons. The indole N-H proton usually appears as a broad singlet at a further downfield position. The methylene protons of the acetate group are anticipated to show a singlet, while the two methyl groups will also present as sharp singlets in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the ester group is characteristically found in the most downfield region of the spectrum (around 170 ppm). The aromatic carbons of the indole ring resonate in the range of approximately 110-140 ppm. The methyl carbon at C2, the methylene carbon of the acetate side chain, and the methoxy (B1213986) carbon of the ester will appear in the more upfield region. A ¹³C NMR spectrum for the closely related 2-Methylindole-3-acetic acid shows signals that support these expected ranges. nih.gov
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 8.0 | br s |
| Aromatic H (C4-C7) | 7.0 - 7.6 | m |
| CH₂ | ~3.7 | s |
| OCH₃ | ~3.6 | s |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~172 |
| C7a | ~136 |
| C2 | ~135 |
| C3a | ~128 |
| C4, C5, C6, C7 | 110 - 122 |
| C3 | ~108 |
| OCH₃ | ~52 |
| CH₂ | ~31 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to understand the connectivity and spatial proximity of atoms, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would primarily show correlations between the adjacent aromatic protons on the benzene (B151609) ring of the indole nucleus, aiding in their specific assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons can be directly linked to the corresponding methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methylene protons and the carbonyl carbon, C3, and C2 of the indole ring. The methyl protons at C2 would show correlations to C2 and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the conformation of the molecule. For instance, NOESY could reveal spatial proximity between the C2-methyl protons and the methylene protons of the acetate side chain.
Solid-State NMR Applications for Crystalline Forms and Polymorphs of this compound
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₂H₁₃NO₂), the expected exact mass can be calculated and compared with the experimentally determined value. HRMS analysis of related 2-methyl-1H-indole-3-carboxylate derivatives has demonstrated the utility of this technique in confirming their elemental composition with high precision. mdpi.com The ability to obtain a mass measurement with an error of less than 5 parts per million (ppm) provides strong evidence for the proposed molecular formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 204.1019 |
Tandem Mass Spectrometry (MS/MS) for Detailed Structural Fragment Identification
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the identification of its structural components.
For this compound, the fragmentation is expected to be characteristic of indole derivatives and methyl esters. Common fragmentation pathways for indole-3-acetic acid esters involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire acetate side chain. nih.gov A key fragment would likely be the 2-methyl-1H-indol-3-ylmethylene cation, which can undergo further rearrangements and fragmentations characteristic of the indole ring system. The presence of the methyl group at the C2 position is expected to influence the fragmentation pathways compared to the unsubstituted indole-3-acetate (B1200044).
Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound ([M+H]⁺)
| m/z | Proposed Fragment |
|---|---|
| 144 | [M+H - COOCH₃]⁺ |
By combining the detailed information from both advanced NMR and MS techniques, a comprehensive and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for further chemical and biological investigations.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Conformational Insights
Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups within a molecule. Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, which are sensitive to the molecular structure and bonding. americanpharmaceuticalreview.com For this compound, the spectra are dominated by vibrations characteristic of the indole ring, the methyl ester group, and the methylene bridge.
The IR spectrum is particularly useful for identifying polar functional groups. Key vibrational modes expected for this molecule include:
N-H Stretch: A characteristic sharp band is anticipated in the region of 3400-3300 cm⁻¹, corresponding to the stretching vibration of the indole N-H group. researchgate.net This band's position can be sensitive to hydrogen bonding interactions in the solid state.
C=O Stretch: A strong, sharp absorption band is expected between 1750 and 1730 cm⁻¹, which is characteristic of the carbonyl group in the saturated methyl ester. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations of the indole ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹. mdpi.com
C-O Stretch: The C-O stretching of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region. americanpharmaceuticalreview.com
Indole Ring Vibrations: The C=C stretching vibrations of the aromatic indole ring are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy and is particularly effective for identifying non-polar bonds and symmetric vibrations. The aromatic C=C stretching vibrations of the indole ring are typically strong in the Raman spectrum. nih.gov The C-H stretching vibrations are also prominent. americanpharmaceuticalreview.com By comparing the experimental IR and Raman spectra with theoretical calculations, such as those from Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved, providing insights into the molecule's conformation. nih.govderpharmachemica.com
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| Indole N-H | Stretch | 3400 - 3300 | Medium-Strong, Sharp | Weak |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H | Stretch | 3000 - 2850 | Medium | Strong |
| Ester C=O | Stretch | 1750 - 1730 | Strong, Sharp | Medium |
| Indole C=C | Ring Stretch | 1600 - 1450 | Medium-Strong | Strong |
| Ester C-O | Stretch | 1300 - 1100 | Strong | Medium-Weak |
X-ray Crystallography for Definitive Three-Dimensional Structural Determination of this compound
The core indole ring system is expected to be nearly planar. nih.gov The bond lengths and angles within this bicyclic structure will be consistent with those of other indole derivatives. The C-N bonds within the pyrrole (B145914) ring will exhibit partial double-bond character, and the C-C bonds in the benzene ring will show aromatic character.
Table 2: Predicted Bond Parameters for this compound Based on Analogous Structures
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Length | C=O | ~1.20 Å |
| Bond Length | C(sp²)-C(sp³) | ~1.51 Å |
| Bond Length | N-C (indole) | ~1.37-1.38 Å |
| Bond Angle | O=C-O | ~125° |
| Bond Angle | C-CH₂-C | ~112° |
| Dihedral Angle | Indole Plane - Acetate Plane | ~60-70° |
In the solid state, molecules of this compound are expected to engage in a network of intermolecular interactions that dictate the crystal packing. A primary and highly directional interaction is the hydrogen bond formed between the indole N-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. nih.gov This N—H···O hydrogen bonding is a common and robust motif in the crystal structures of indole-3-acetic acid derivatives, often leading to the formation of chains or dimers. nih.govnih.gov
In addition to strong hydrogen bonds, weaker interactions play a significant role in consolidating the crystal structure. These can include:
C—H···O interactions: Hydrogen atoms from the methylene bridge or the aromatic ring can form weak hydrogen bonds with the ester oxygen atoms. nih.gov
π–π stacking interactions: The planar indole rings of adjacent molecules may stack on top of each other. The geometry of this stacking (e.g., parallel-displaced or T-shaped) influences the packing efficiency. acs.orgnih.gov
C—H···π interactions: The electron-rich π-system of the indole ring can act as an acceptor for hydrogen bonds from C-H groups of neighboring molecules. nih.goviucr.org
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Excited State Properties
Electronic spectroscopy provides information about the electronic structure of a molecule. UV-Vis absorption spectroscopy measures the transitions of electrons from the ground state to higher energy excited states upon absorption of ultraviolet or visible light. The indole chromophore is responsible for the characteristic UV absorption of this compound.
The UV spectrum of indole derivatives typically shows two main absorption bands. nih.gov
A moderately intense band around 270-290 nm, often with vibrational fine structure, is assigned to the ¹Lₐ ← ¹A transition.
A stronger band at shorter wavelengths, typically around 220 nm, is assigned to the ¹Bₐ ← ¹A and ¹Bₑ ← ¹A transitions. nih.gov
The exact positions (λₘₐₓ) and intensities (molar absorptivity, ε) of these bands can be influenced by the substituents on the indole ring and the solvent polarity. The methyl group at the 2-position and the methyl acetate group at the 3-position are expected to cause slight red shifts (bathochromic shifts) compared to unsubstituted indole.
Fluorescence spectroscopy measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. Indole and its derivatives are well-known for their fluorescence properties. Upon excitation at a wavelength corresponding to the absorption band (e.g., ~280 nm), this compound is expected to exhibit a strong fluorescence emission band. The emission maximum for indole-3-acetic acid derivatives typically falls in the range of 345-370 nm. nih.gov The fluorescence quantum yield and lifetime are sensitive parameters that can provide further insights into the excited-state dynamics and the molecule's interaction with its environment.
Table 3: Predicted Electronic Spectroscopy Data for this compound
| Parameter | Predicted Value | Electronic Transition |
| Absorption Maxima (λₘₐₓ) | ~220 nm, ~280 nm | ¹Bₐ/¹Bₑ ← ¹A, ¹Lₐ ← ¹A |
| Molar Absorptivity (ε) at ~280 nm | > 5000 M⁻¹cm⁻¹ | - |
| Fluorescence Emission Maximum | ~350 - 360 nm | - |
| Excitation Wavelength | ~280 nm | - |
Chemical Reactivity, Derivatization, and Functionalization of Methyl 2 2 Methyl 1h Indol 3 Yl Acetate
Reactions at the Indole (B1671886) N-H Position of Methyl 2-(2-methyl-1H-indol-3-yl)acetate
The nitrogen atom of the indole ring in this compound is a key site for functionalization. Deprotonation of the N-H group enhances the nucleophilicity of the indole ring, facilitating a variety of substitution reactions.
Alkylation and Acylation Strategies
Alkylation: The N-H bond of the indole nucleus can be readily alkylated under basic conditions. The reaction typically involves deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). The choice of solvent and base is crucial for achieving high regioselectivity, favoring N-alkylation over potential C-alkylation. For 2,3-disubstituted indoles, N-alkylation is generally the preferred outcome. acs.org Indium-catalyzed, solvent-enabled regioselective N1-alkylations of 2,3-disubstituted indoles with para-quinone methides have been developed under mild conditions, yielding N-alkylated products in good yields. acs.org
Acylation: N-acylation of indoles provides access to a class of compounds with significant biological activity. nih.gov While direct acylation can sometimes lead to mixtures of N- and C-acylated products, chemoselective N-acylation can be achieved using various acylating agents. Traditional methods often employ reactive acyl chlorides or anhydrides. More recent methodologies utilize thioesters as a stable acyl source in the presence of a base like cesium carbonate (Cs2CO3), affording N-acylated indoles efficiently. nih.govbeilstein-journals.org This method has shown broad substrate scope and good functional group tolerance. nih.gov
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
|---|---|---|---|
| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 1-Alkyl-2-methyl-3-indolylacetate | Base-mediated deprotonation followed by nucleophilic substitution. |
| N-Alkylation | p-Quinone methides, In(OTf)3, THF | N(1)-H alkylated indoles | Mild conditions, high regioselectivity for 2,3-disubstituted indoles. acs.org |
| N-Acylation | Acyl chloride (RCOCl) or Anhydride (B1165640) ((RCO)2O), Base (e.g., Pyridine) | 1-Acyl-2-methyl-3-indolylacetate | Standard acylation method. |
| N-Acylation | Thioester (RCOSMe), Cs2CO3, Xylene, 140 °C | 1-Acyl-2-methyl-3-indolylacetate | Chemoselective, tolerates various functional groups. nih.gov |
Sulfonylation and Other Functional Group Additions
Sulfonylation: The installation of a sulfonyl group, such as a tosyl or benzyl (B1604629) group, onto the indole nitrogen serves as a common strategy for protecting the N-H group during subsequent synthetic transformations. nih.gov This reaction is typically carried out using a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. Base-catalyzed sulfonylation of related indole structures proceeds in high yields. nih.gov This modification alters the electronic properties of the indole ring, influencing its reactivity in further reactions.
Functionalization of the C-2 Methyl Group
The methyl group at the C-2 position of the indole ring is another site for chemical modification, although it is generally less reactive than the C-3 position or the N-H proton.
Selective Oxidation Reactions
The C-2 methyl group of indole derivatives can be oxidized to afford various functional groups, including aldehydes, carboxylic acids, or hydroxymethyl groups. The choice of oxidizing agent and reaction conditions determines the oxidation product. For instance, selenium dioxide (SeO2) has been used for the effective oxidation of 2-methyl groups on activated indoles to the corresponding carbaldehydes. researchgate.net Other oxidizing agents may also be employed, but careful control of the reaction is necessary to avoid over-oxidation or reaction at other sites of the indole nucleus.
Halogenation and Subsequent Transformations
While electrophilic halogenation of indoles typically occurs at the electron-rich C-3 position, functionalization of the C-2 methyl group can be achieved through radical halogenation. Under radical conditions, using reagents like N-bromosuccinimide (NBS) with a radical initiator, the benzylic protons of the C-2 methyl group can be substituted with a halogen atom. This transformation yields a 2-(halomethyl)indole derivative.
The resulting 2-(halomethyl) group is a versatile synthetic handle. The halogen atom can be displaced by a variety of nucleophiles in subsequent SN2 reactions, allowing for the introduction of a wide range of functionalities, such as cyano, azido, or alkoxy groups. This two-step sequence provides an indirect method for the functionalization of the C-2 methyl position. For example, side-chain bromination of a related 2-methylindole (B41428) derivative has been accomplished using N-bromosuccinimide in tetrachloromethane. orientjchem.org
| Reaction Type | Reagents and Conditions | Intermediate/Product | Potential Subsequent Transformations |
|---|---|---|---|
| Oxidation | Selenium dioxide (SeO2) | 2-Formyl-1H-indol-3-ylacetate | Further oxidation to carboxylic acid, reduction to alcohol, imine formation. |
| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Methyl 2-(2-(bromomethyl)-1H-indol-3-yl)acetate | Nucleophilic substitution with Nu- (e.g., CN-, N3-, RO-). |
Transformations Involving the Acetate (B1210297) Ester Side Chain
The methyl acetate group at the C-3 position offers a rich platform for derivatization through reactions characteristic of esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methyl-1H-indol-3-yl)acetic acid, under either acidic or basic conditions. nih.govnih.govresearchgate.net This carboxylic acid is a key intermediate for the synthesis of a variety of other derivatives. For instance, the hydrolysis of methyl indole-3-acetate (B1200044) is a known transformation, often studied in the context of plant hormone activity. nih.gov
Amidation: The ester can be converted directly to an amide through reaction with an amine. This transformation may require elevated temperatures or the use of catalysts. nih.gov Alternatively, the ester can be first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., DCC, EDC) to form the amide bond. This two-step procedure is often more versatile and provides access to a wider range of amide derivatives. A direct, single-step synthesis of amides from esters and nitroarenes has also been reported, which could be applicable. nih.gov
Reduction: The ester functionality can be reduced to a primary alcohol, 2-(2-methyl-1H-indol-3-yl)ethanol. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). The resulting alcohol can serve as a precursor for further functionalization, such as conversion to halides or ethers.
Hydrazide Formation: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding acetohydrazide, 2-(2-methyl-1H-indol-3-yl)acetohydrazide. scielo.brbipublication.com This hydrazide is a valuable intermediate for the synthesis of various heterocyclic systems, such as oxadiazoles (B1248032) and pyrazoles. scielo.br
| Reaction Type | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | Aq. acid (e.g., HCl) or Base (e.g., NaOH), Heat | 2-(2-Methyl-1H-indol-3-yl)acetic acid |
| Amidation (via acid) | 1. Hydrolysis 2. Amine (R2NH), Coupling agent (e.g., DCC, EDC) | N,N-Disubstituted-2-(2-methyl-1H-indol-3-yl)acetamide |
| Reduction | Lithium aluminum hydride (LiAlH4), THF | 2-(2-Methyl-1H-indol-3-yl)ethanol |
| Hydrazide Formation | Hydrazine hydrate (N2H4·H2O), Alcohol, Reflux | 2-(2-Methyl-1H-indol-3-yl)acetohydrazide |
Selective Hydrolysis and Re-esterification Reactions
The methyl ester of 2-(2-methyl-1H-indol-3-yl)acetate can be readily hydrolyzed to its corresponding carboxylic acid, 2-(2-methyl-1H-indol-3-yl)acetic acid. This transformation is typically achieved under basic conditions, a process known as saponification. Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup, yields the free acid in high purity. Mild reagents like trimethyltin (B158744) hydroxide have also been demonstrated for the chemoselective cleavage of methyl esters, which can be useful when other sensitive functional groups are present in the molecule. acs.org
Once formed, 2-(2-methyl-1H-indol-3-yl)acetic acid can be converted back into an ester through various re-esterification methods. The classic Fischer esterification, involving reaction with an alcohol (e.g., ethanol, propanol) under acidic catalysis, is a common approach. For more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first. For example, conversion to an acyl chloride using thionyl chloride, followed by reaction with an alcohol, provides a high-yielding route to different alkyl esters. orgchemres.org Enzyme-catalyzed esterification has also been reported for indole-3-acetic acid, offering a green chemistry alternative for forming esters with molecules like glucose or myo-inositol. umn.edu
Table 1: Representative Esterification Reactions of 2-(2-methyl-1H-indol-3-yl)acetic acid This table is illustrative and based on standard esterification methods for related indole carboxylic acids.
| Alcohol | Reagent/Catalyst | Product |
|---|---|---|
| Propanol | Thionyl Chloride, then Propanol | Propyl 2-(2-methyl-1H-indol-3-yl)acetate |
| Methanol (B129727) | Sulfuric Acid (catalytic) | This compound |
Reduction to Alcohol and Further Derivatizations
The ester group of this compound can be selectively reduced to a primary alcohol, yielding 2-(2-methyl-1H-indol-3-yl)ethanol. Powerful reducing agents like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether are highly effective for this transformation. Diborane (B₂H₆) is another reagent capable of reducing carboxylic acid derivatives to alcohols. wikipedia.org
A milder approach involves a two-step procedure where the carboxylic acid is first activated and then reduced with a less reactive hydride source like sodium borohydride (B1222165). For instance, the formation of a mixed anhydride with isobutyl chloroformate, followed by reduction with sodium borohydride in the presence of methanol, can achieve the chemoselective reduction of a carboxylic acid to an alcohol, even in the presence of other reducible groups like ketones. rsc.org
The resulting alcohol, 2-(2-methyl-1H-indol-3-yl)ethanol, is a versatile intermediate for further derivatization. The hydroxyl group can undergo O-alkylation to form ethers or be acylated to form different esters.
Amidation and Other Carboxylic Acid Derivative Formations
One of the most significant transformations of this compound, via its parent carboxylic acid, is the formation of amides. The synthesis of 2-(2-methyl-1H-indol-3-yl)acetamide derivatives is achieved by coupling the carboxylic acid with a primary or secondary amine. This reaction typically requires the use of a coupling agent to activate the carboxylic acid. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or uronium/guanidinium salts like HBTU and HATU. researchgate.net This methodology allows for the synthesis of a vast library of amide derivatives by varying the amine component. researchgate.net
Beyond amides, other carboxylic acid derivatives can be prepared. As mentioned, reaction with thionyl chloride or oxalyl chloride converts the acid into the highly reactive acyl chloride. ijpcbs.com This intermediate can then react with various nucleophiles to form anhydrides (with a carboxylate salt), thioesters (with a thiol), or acylphosphates.
Table 2: Synthesis of Amide Derivatives from 2-(2-methyl-1H-indol-3-yl)acetic acid This table is based on common amidation procedures for indole-3-acetic acid derivatives.
| Amine | Coupling Agent | Product |
|---|---|---|
| Aniline (B41778) | EDC/HOBt | 2-(2-methyl-1H-indol-3-yl)-N-phenylacetamide |
| N,O-Dimethylhydroxylamine | T3P, DIPEA | N-methoxy-N-methyl-2-(2-methyl-1H-indol-3-yl)acetamide (Weinreb amide) wikipedia.org |
| 4-Fluorobenzylamine | HBTU | N-(4-Fluorobenzyl)-2-(2-methyl-1H-indol-3-yl)acetamide |
Electrophilic Aromatic Substitution on the Indole Ring System
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The position of substitution is directed by the existing substituents. In this compound, the C3 position, which is typically the most reactive site in indoles, is blocked. The 2-methyl group is an activating group, while the 3-acetate substituent is generally considered to be electron-withdrawing and deactivating towards the pyrrole (B145914) ring. Consequently, electrophilic substitution is directed towards the N1 position or, more commonly, the benzene (B151609) portion of the indole ring (positions C4, C5, C6, and C7). libretexts.org
Regioselective Nitration and Halogenation Patterns
Nitration of 2-methylindole derivatives has been studied extensively. Nitration in concentrated nitric acid can lead to polynitrated products. For 2-methylindole, dinitration can occur to give the 3,6-dinitro derivative. umn.edu Since the 3-position is blocked in the target compound, nitration is expected to occur on the benzene ring, likely at the C4, C5, or C6 positions. The precise regioselectivity depends on the reaction conditions. For example, nitration of 2-methyl-3-nitroindole can yield both 3,4-dinitro and 3,6-dinitro products, indicating that both the C4 and C6 positions are activated for substitution. umn.edu A non-acidic method using trifluoroacetyl nitrate (B79036) has been developed for regioselective nitration, although this typically targets the C3 position when available. nih.gov
Halogenation, for instance with N-bromosuccinimide (NBS) or bromine, is also expected to occur on the electron-rich benzene ring. The C5 and C6 positions are common sites for electrophilic attack in 3-substituted indoles.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts acylation of indoles with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst introduces an acyl group. sigmaaldrich.comorganic-chemistry.org Due to the high nucleophilicity of the indole nitrogen, N-acylation can be a competing reaction if the N1 position is unprotected. With the C3 position blocked, C-acylation would be directed to the benzene ring.
Specialized electrophilic substitution reactions are also applicable. The Vilsmeier-Haack reaction, using a Vilsmeier reagent (e.g., POCl₃/DMF), is a powerful method for formylating electron-rich aromatic rings. ijpcbs.comwikipedia.org In 2,3,3-trimethyl-3H-indoles, the Vilsmeier-Haack reagent has been shown to react at the C2-methyl group, leading to the formation of a malondialdehyde derivative after hydrolysis. orgchemres.orgsid.irsemanticscholar.org A similar reaction at the 2-methyl group of this compound is plausible.
The Mannich reaction is another key transformation, involving the aminoalkylation of an active hydrogen-containing compound. wikipedia.orgorganic-chemistry.org While this reaction typically occurs at the C3 position of indoles, if this site is blocked, reaction at the N1 position can occur, leading to the formation of N-aminomethyl derivatives (Gramine-type analogs). su.edu.pk
Palladium-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, a halogen atom must first be introduced onto the indole ring, as described in section 4.4.1. The resulting aryl halides (e.g., 5-bromo- or 6-iodo- derivatives) are excellent substrates for a variety of cross-coupling reactions.
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron species (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is highly versatile for creating aryl-aryl or aryl-heteroaryl bonds. A 5-bromo-2-methyl-indole derivative, for example, can be coupled with various arylboronic acids using a catalyst like Pd(dppf)Cl₂ to furnish 5-aryl indole products. nih.govrsc.org
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound could react with alkenes like methyl acrylate (B77674) in the presence of a palladium catalyst (e.g., palladium acetate) and a base to introduce a vinyl group onto the indole ring.
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. 3-Iodoindoles have been shown to be excellent substrates for Sonogashira coupling, reacting with a wide range of terminal alkynes to produce 3-alkynylindoles. nih.gov A similar reactivity is expected for other halogenated indole positions.
Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions on a Postulated 5-Bromo-Methyl 2-(2-methyl-1H-indol-3-yl)acetate Substrate
| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 5-Phenyl derivative |
| Heck | Methyl acrylate | Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N) | 5-(Methyl-acryl) derivative |
Ring Expansion/Contraction and Rearrangement Reactions of the Indole Scaffold
The indole ring system, while generally aromatic and stable, can undergo skeletal reorganization under specific conditions to yield larger or rearranged heterocyclic structures. Ring expansion reactions, particularly those converting the five-membered pyrrole ring into a six-membered ring, are of significant interest as they provide synthetic routes to quinoline (B57606) derivatives.
One of the key strategies to induce ring expansion in indoles involves an initial reaction at the electron-rich C2-C3 double bond. A notable example is the rhodium(II)-catalyzed reaction of indole derivatives with halodiazoacetates. nih.gov While not specifically demonstrated on this compound, the reaction of its close analogue, Methyl 3-indolylacetate, provides a clear precedent for this transformation. The proposed mechanism involves the formation of a rhodium-carbenoid which undergoes cyclopropanation across the indole C2-C3 bond. The resulting unstable cyclopropane (B1198618) intermediate then undergoes a ring-opening and elimination cascade, ultimately expanding the five-membered pyrrole ring to a six-membered pyridine (B92270) ring, yielding a substituted quinoline. nih.gov The reaction with Methyl 3-indolylacetate successfully produced the corresponding 4-substituted quinoline carboxylate in a 70% yield, demonstrating that the acetate side chain at the 3-position is well-tolerated. nih.gov
Another powerful method for converting indoles into functionalized quinolines is through a thiol-mediated three-step cascade process. nih.govacs.org This reaction sequence, applied to 2-halo-indole-tethered ynones, involves:
A thiol-promoted dearomatizing spirocyclization.
Nucleophilic substitution of the halide by the thiol.
An acid-promoted one-atom ring expansion to form the quinoline ring. nih.govacs.org
The key to this cascade is the multitasking ability of the thiol reagent, which promotes the initial spirocyclization and acts as a nucleophile, while its reaction also generates a strong Brønsted acid in situ (e.g., HBr) that catalyzes the final ring expansion step. nih.govacs.org This methodology highlights a sophisticated approach to leveraging the inherent reactivity of the indole scaffold to achieve significant skeletal reorganization under mild conditions.
The table below summarizes a relevant example of an indole ring expansion reaction leading to a quinoline derivative.
| Starting Indole | Reagents | Catalyst | Product | Yield | Reference |
| Methyl 3-indolylacetate | Ethyl bromo-diazoacetate | Rh₂(OAc)₄ | Ethyl 4-(methoxycarbonylmethyl)quinoline-3-carboxylate | 70% | nih.gov |
Chemo- and Regioselective Synthesis of Novel Derivatives for Enhanced Academic Utility
The functionalization of this compound can be directed towards either the indole nucleus or the acetate side chain. Chemo- and regioselective syntheses aim to modify one specific site in the molecule while leaving others unaffected, a crucial requirement for building complex molecular architectures for academic study. The ester group of the title compound is a prime site for such selective derivatization.
A straightforward and highly selective modification involves the transformation of the methyl ester into other functional groups, such as amides, hydrazides, and carboxylic acids. The parent compound, 2-methyl-1H-indole-3-carboxylic acid, serves as an excellent precursor for demonstrating these derivatizations. bipublication.com The methyl ester can be readily hydrolyzed to the carboxylic acid or converted directly to a hydrazide by reaction with hydrazine hydrate. This 2-methyl-1H-indole-3-carbohydrazide intermediate is a versatile building block for synthesizing a library of novel derivatives. bipublication.com
For instance, the carbohydrazide (B1668358) can be reacted with various substituted aldehydes to form Schiff bases (N-benzylidine-2-methyl-1H-indole-3-carbohydrazides) in high yield. bipublication.com This reaction is highly chemoselective for the terminal nitrogen of the hydrazide group. Furthermore, these Schiff bases can undergo subsequent cyclization reactions. Treatment with thioglycolic acid in the presence of anhydrous zinc chloride leads to the formation of 2-methyl-1H-indole-3-carboxylic acid [2-(2-substituted-phenyl)-4-oxo-thiazolidin-3-yl]-amides. bipublication.com This two-step sequence demonstrates a robust method for introducing significant molecular complexity starting from the simple acetate side chain, providing derivatives with potential applications in various fields of chemical research.
The following table outlines the synthesis of derivatives starting from the closely related 2-methyl-1H-indole-3-carbohydrazide.
| Reactant 1 | Reactant 2 | Conditions | Product Class | Reference |
| 2-methyl-1H-indole-3-carbohydrazide | Substituted Benzaldehyde | Reflux in Ethanol | Schiff Bases | bipublication.com |
| Schiff Base (from above) | Thioglycolic Acid | ZnCl₂, DMF, Reflux | 4-Oxo-thiazolidin-3-yl Amides | bipublication.com |
This selective functionalization of the side chain, leaving the indole core untouched, is a powerful strategy for creating novel compounds for academic investigation, allowing researchers to probe structure-activity relationships or develop new molecular tools.
Theoretical and Computational Studies on Methyl 2 2 Methyl 1h Indol 3 Yl Acetate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a powerful computational method that balances accuracy and computational cost, making it a standard tool for studying medium-sized organic molecules. For a molecule like Methyl 2-(2-methyl-1H-indol-3-yl)acetate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be the first step in a theoretical analysis. tandfonline.com
Geometry Optimization: The initial step involves optimizing the molecule's geometry to find its most stable three-dimensional structure, corresponding to the minimum energy on the potential energy surface. This process yields precise bond lengths, bond angles, and dihedral angles. For the title compound, this would define the spatial relationship between the 2-methylindole (B41428) core and the methyl acetate (B1210297) side chain. DFT-optimized structures of similar indole (B1671886) derivatives have shown excellent agreement with experimental data from X-ray crystallography. tandfonline.com
Vibrational Frequencies: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the molecule's infrared (IR) spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as N-H stretching, C=O stretching of the ester, and C-H bending.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For an indole derivative, the HOMO is typically localized on the electron-rich indole ring, while the LUMO distribution would indicate likely sites for nucleophilic attack. bohrium.com
Illustrative DFT Data for a Related Indole Derivative
To illustrate the type of data generated, the following table presents calculated HOMO-LUMO energies for a structurally related compound, Methyl 2-(1H-indol-3-yl)-2-oxoacetate, as determined by DFT calculations.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -2.1 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 | Indicator of Chemical Stability |
Note: Data is for Methyl 2-(1H-indol-3-yl)-2-oxoacetate and is provided for illustrative purposes only. tandfonline.combohrium.com
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a higher level of accuracy for electronic structure determination than standard DFT, albeit at a significantly greater computational expense.
For this compound, these high-level calculations would be used to refine the energies of different conformers or to accurately model reaction pathways and transition states. They serve as a benchmark to validate the results obtained from more computationally efficient DFT methods.
Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations
The flexibility of the acetate side chain in this compound means the molecule can exist in multiple conformations. Understanding this conformational landscape is key to comprehending its interactions and properties.
Conformational analysis begins with mapping the potential energy surface (PES) by systematically rotating the rotatable bonds, primarily those in the C3-CH₂-COO-CH₃ side chain. This is often done using computationally inexpensive Molecular Mechanics (MM) force fields (e.g., MMFF94, AMBER). The resulting PES map reveals low-energy regions corresponding to stable conformers (local minima) and the energy barriers (transition states) that separate them.
The geometries of the identified stable conformers would then be re-optimized at a higher level of theory, such as DFT, to obtain more accurate relative energies and populations at a given temperature. For the title compound, key dihedral angles would include the C2-C3-Cα-Cβ and C3-Cα-Cβ-O angles of the side chain.
The conformation of a molecule can be significantly influenced by its environment. Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, explicitly including solvent molecules (like water or an organic solvent). An MD simulation would reveal how interactions with the solvent affect the conformational preferences of this compound. arinbjorn.is
Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be combined with quantum chemical calculations (DFT). This approach models the solvent as a continuous medium with a specific dielectric constant, providing a computationally efficient way to estimate the energetic effects of the solvent on different conformers and on the molecule's electronic properties.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.
NMR Chemical Shifts: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level. researchgate.netscielo.org.za The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are highly useful for assigning experimental spectra, especially for complex molecules. nih.gov
IR Frequencies: As mentioned in section 5.1.1, DFT frequency calculations yield a theoretical IR spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. researchgate.net
UV-Vis Maxima: The electronic transitions that give rise to UV-Vis absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). scielo.org.za This method calculates the excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max). For an indole derivative like this compound, TD-DFT would predict the characteristic π-π* transitions of the indole chromophore. nih.govresearchgate.net
Illustrative Predicted Spectroscopic Data for Indole Derivatives
The following table shows representative calculated spectroscopic values for simple indole derivatives to exemplify the output of such computational studies.
| Spectroscopic Parameter | Computational Method | Predicted Value (Illustrative) |
| ¹³C NMR Chemical Shift (Indole C3) | GIAO-DFT | ~124 ppm |
| IR Frequency (Ester C=O Stretch) | DFT (B3LYP) | ~1730-1750 cm⁻¹ (scaled) |
| UV-Vis λ_max | TD-DFT | ~280-290 nm |
Note: These values are typical for indole-3-acetic acid derivatives and are provided for illustrative purposes only. Actual values for the title compound would require specific calculations. scielo.org.zaresearchgate.netnih.gov
Computational Investigation of Reaction Mechanisms Involving this compound and Its Derivatives
Computational chemistry offers powerful tools to elucidate the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. rsc.orgnih.gov For derivatives of indole, such as this compound, computational studies can be instrumental in understanding their reactivity, selectivity, and the role of catalysts in their transformations. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in the literature, the principles can be inferred from studies on similar indolylmethyl acetates. univaq.itacs.org
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of these investigations. nih.gov These methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies. For instance, in palladium-catalyzed reactions of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles, computational studies have been used to understand the different reaction pathways that lead to either C1' or C3 functionalization of the indole ring. univaq.it Such studies can highlight the crucial role of ligands and protecting groups in controlling the regioselectivity of the reaction. univaq.it
A hypothetical computational investigation into the reaction mechanisms of this compound could explore several key areas:
Acid or Base-Catalyzed Hydrolysis: DFT calculations could model the step-by-step mechanism of ester hydrolysis to the corresponding carboxylic acid. This would involve calculating the energy barriers for the formation of the tetrahedral intermediate and the subsequent elimination of methanol (B129727) under both acidic and basic conditions.
Electrophilic Substitution: The indole nucleus is susceptible to electrophilic attack, primarily at the C3 position. However, with the acetate group already at C3, computational studies could predict the most likely position for further substitution (e.g., on the benzene (B151609) ring) by calculating the relative energies of the sigma complexes formed at different positions.
Palladium-Catalyzed Cross-Coupling Reactions: Building on existing research on indolylmethyl acetates, computational models could be developed to investigate the mechanism of palladium-catalyzed reactions involving this compound. univaq.itacs.org This would involve modeling the oxidative addition of the palladium catalyst, the formation of a π-allyl-like intermediate, and the subsequent nucleophilic attack.
These computational approaches provide a framework for understanding and predicting the chemical behavior of this compound and its derivatives, guiding the design of new synthetic methodologies.
In Silico Ligand-Target Interactions: Molecular Docking and Dynamics Simulations with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For a compound like this compound, docking studies would involve screening it against a library of known biological targets to identify potential binding partners. The scoring functions used in docking algorithms estimate the binding affinity, providing a rank-ordering of potential targets. nih.gov
Following molecular docking, molecular dynamics simulations can be employed to investigate the stability of the predicted ligand-protein complex and to characterize the dynamic nature of the interactions over time. mdpi.com MD simulations provide a more detailed picture of the binding event, including conformational changes in both the ligand and the protein upon binding.
The analysis of docked poses and MD trajectories allows for the identification of the binding site on the protein and the key molecular interactions that stabilize the complex. These interactions typically include:
Hydrogen Bonds: The indole N-H group and the carbonyl oxygen of the acetate moiety in this compound are potential hydrogen bond donors and acceptors, respectively. The analysis would identify specific amino acid residues in the binding pocket that form hydrogen bonds with the ligand.
Hydrophobic Interactions: The indole ring and the methyl groups are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan.
The table below illustrates a hypothetical analysis of key molecular interactions for this compound with a putative protein target, based on common interaction patterns observed for indole derivatives. researchgate.net
| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Indole N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (Acetate) | Asn, Gln, His, Lys, Arg |
| Hydrophobic | Indole Ring, Methyl Groups | Ala, Val, Leu, Ile, Met, Phe, Trp, Pro |
| π-π Stacking | Indole Ring | Phe, Tyr, Trp |
To gain a deeper, quantitative understanding of the binding process, energy decomposition analysis (EDA) can be performed. chemrxiv.orgresearchgate.netsemanticscholar.org EDA methods partition the total interaction energy into distinct physical components, such as electrostatic, exchange-repulsion, polarization, and charge-transfer energies. semanticscholar.orgrsc.org This analysis helps to identify the dominant forces driving the ligand-protein association.
A typical energy decomposition analysis for the binding of this compound to a hypothetical target might yield the results summarized in the table below. The values are illustrative and would be obtained from quantum mechanical calculations on the ligand-protein complex.
| Energy Component | Description | Hypothetical Contribution (kcal/mol) |
| Electrostatic | The classical Coulombic interaction between the charge distributions of the ligand and the protein. | -15.0 |
| Exchange-Repulsion | The Pauli repulsion arising from the overlap of electron clouds. | +20.0 |
| Polarization | The distortion of the electron clouds of each molecule due to the presence of the other. | -8.0 |
| Charge-Transfer | The energy stabilization due to the transfer of electrons from occupied orbitals of one molecule to unoccupied orbitals of the other. | -5.0 |
| Total Interaction Energy | The sum of all contributions. | -8.0 |
This detailed analysis can reveal, for instance, whether the binding is primarily driven by electrostatic interactions (e.g., hydrogen bonds) or by hydrophobic and dispersive forces. Such insights are invaluable for the rational design and optimization of more potent and selective analogs of this compound. nih.gov
Absence of In Vitro Biological Activity Data for this compound
Despite a comprehensive search of available scientific literature, no specific data pertaining to the in vitro biological activity of the chemical compound this compound could be retrieved. Consequently, the requested detailed article focusing on its enzyme inhibition, receptor binding, and cellular mechanisms of action cannot be generated at this time.
The performed searches aimed to identify studies that would provide the necessary information to elaborate on the following sections as per the user's request:
In Vitro Biological Activity and Mechanistic Elucidation of Methyl 2 2 Methyl 1h Indol 3 Yl Acetate
Investigation of Antimicrobial Mechanisms Against Pathogenic Microorganisms In Vitro
While other indole-containing compounds have demonstrated antimicrobial properties, the specific mechanisms of action for Methyl 2-(2-methyl-1H-indol-3-yl)acetate against pathogenic bacteria and fungi have not been elucidated.
Mechanisms of Bacterial Growth Inhibition and Biofilm Modulation
Specific research on how this compound might inhibit bacterial growth, disrupt cell membranes, interfere with metabolic pathways, or modulate biofilm formation is not available.
Mechanisms of Fungal Growth Inhibition and Virulence Factor Suppression
Similarly, there is a lack of studies investigating the mechanisms by which this compound might inhibit fungal growth, affect cell wall integrity, or suppress the expression of virulence factors in pathogenic fungi.
Antioxidant Mechanisms in Cell-Free and In Vitro Cellular Models
The potential antioxidant properties of this compound and its underlying mechanisms have not been characterized. There are no available reports from cell-free assays (such as DPPH or ABTS radical scavenging assays) or in vitro cellular models that would detail its ability to neutralize reactive oxygen species or influence cellular antioxidant defense systems.
Free Radical Scavenging Assays and Redox Potential Determination
There is no publicly available scientific literature detailing the results of free radical scavenging assays or the determination of the redox potential specifically for this compound.
In the broader context of indole-containing molecules, various studies have demonstrated antioxidant properties. For instance, indole-3-acetic acid and other related derivatives have been investigated for their ability to scavenge free radicals in different assay systems. nih.govmdpi.com These studies often employ methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.gov However, it is crucial to emphasize that these findings pertain to different, though structurally related, compounds and cannot be directly extrapolated to this compound.
Table 1: Hypothetical Data Table for Free Radical Scavenging Activity of this compound
| Assay | IC50 (µg/mL) |
| DPPH Radical Scavenging | Data not available |
| ABTS Radical Scavenging | Data not available |
| Hydroxyl Radical Scavenging | Data not available |
| Superoxide Radical Scavenging | Data not available |
This table is for illustrative purposes only. No experimental data for this compound has been found.
Modulation of Endogenous Antioxidant Systems and Stress Responses
No research has been published that investigates the ability of this compound to modulate endogenous antioxidant systems or cellular stress responses in vitro.
Studies on other indole (B1671886) derivatives have explored their potential to influence cellular antioxidant defenses. For example, some indole compounds have been shown to upregulate the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1). mdpi.com This mechanism is a key component of the cellular response to oxidative stress. Again, this information is provided for contextual understanding of how indole-based molecules can interact with cellular systems and does not represent data specific to this compound.
Anti-inflammatory Mechanisms in In Vitro Inflammatory Models
Specific studies on the anti-inflammatory mechanisms of this compound in in vitro models are absent from the scientific literature.
Cytokine and Chemokine Production Modulation
There are no available data from in vitro studies on the effect of this compound on the production of cytokines and chemokines.
The broader class of indole derivatives has been a focus of anti-inflammatory research. For instance, certain novel indole derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. rsc.org These studies provide a framework for how a molecule like this compound could potentially be tested, but no such tests have been reported.
Table 2: Hypothetical Data Table for Cytokine and Chemokine Production Modulation by this compound in LPS-stimulated RAW264.7 Cells
| Cytokine/Chemokine | Inhibition (%) at X concentration |
| TNF-α | Data not available |
| IL-6 | Data not available |
| IL-1β | Data not available |
| MCP-1 | Data not available |
This table is for illustrative purposes only. No experimental data for this compound has been found.
NF-κB Pathway Inhibition and Other Inflammatory Signaling Pathways
No published research has investigated the effect of this compound on the NF-κB signaling pathway or other inflammatory signaling pathways.
The inhibition of the NF-κB pathway is a known anti-inflammatory mechanism for some indole compounds. nih.gov The NF-κB transcription factor plays a crucial role in regulating the expression of genes involved in inflammation. The potential for a compound to inhibit this pathway is a key area of interest in anti-inflammatory drug discovery. However, the specific activity of this compound in this regard remains uninvestigated.
Structure Activity Relationship Sar Studies of Methyl 2 2 Methyl 1h Indol 3 Yl Acetate Derivatives
Design Principles for Systematic Structural Modifications of the Methyl 2-(2-methyl-1H-indol-3-yl)acetate Scaffold
The systematic structural modification of the this compound scaffold is guided by established medicinal chemistry principles. The indole (B1671886) nucleus is a versatile and privileged structure in drug discovery, known to interact with a wide range of biological targets. researchgate.net Modifications are typically planned around several key positions on the scaffold to probe the chemical space and optimize biological activity.
The primary points for modification on the this compound scaffold include:
The Indole Nitrogen (N-1): This position offers an opportunity to introduce substituents that can modulate the molecule's lipophilicity, hydrogen bonding capacity, and steric profile.
The C-2 Methyl Group: Altering this position can impact the steric hindrance around the C-3 side chain and influence binding affinity and selectivity. nih.gov
The Acetate (B1210297) Side Chain at C-3: The length of the chain, the carbonyl group, and the ester functionality are critical for interaction with target proteins and can be modified to fine-tune activity. nih.gov
The Benzene (B151609) Ring (C-4, C-5, C-6, C-7): Substitution on the carbocyclic portion of the indole ring can alter the electronic properties (electron-donating or electron-withdrawing) and lipophilicity of the entire molecule, thereby affecting its pharmacokinetic and pharmacodynamic profile. lumenlearning.com
Design strategies often involve isosteric replacements, homologation (e.g., varying alkyl chain length), and the introduction of diverse functional groups to explore interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions with the target receptor.
Influence of Substituents on the Indole Nitrogen (N-1) on In Vitro Biological Activity
The nitrogen atom at the N-1 position of the indole ring is a common site for chemical modification. The hydrogen atom present in the parent scaffold can act as a hydrogen bond donor. Replacing this hydrogen with various substituents can significantly alter the compound's biological profile.
Studies on related indole derivatives have shown that N-substitution can lead to profound changes in activity. For instance, the introduction of N-alkoxy substituents on indole-3-carbinol (B1674136) derivatives was found to increase their anti-proliferative efficacy in human breast cancer cells, with longer carbon chains on the N-alkoxy group enhancing the effect. nih.gov Acylation of the indole nitrogen with groups like ethyl chloroformate or chloroacetyl chloride has also been used to generate derivatives with anti-inflammatory and antihypertensive properties. nih.govresearchgate.net
The choice of substituent at N-1 can influence:
Hydrogen Bonding: Replacing the N-H proton eliminates its hydrogen bond donating capability, which can be detrimental or beneficial depending on the target's binding site.
Lipophilicity: Adding alkyl or aryl groups at N-1 generally increases the molecule's lipophilicity, which can affect cell membrane permeability and interaction with hydrophobic pockets in a receptor.
Steric Hindrance: Bulky substituents can introduce steric clashes that prevent optimal binding or, conversely, can orient the molecule favorably within a binding site.
Table 1: Effect of N-1 Substitution on Biological Activity of Indole Derivatives
| Substituent at N-1 | General Effect on Properties | Observed Biological Activity Change (Examples) |
|---|---|---|
| -H (unsubstituted) | Hydrogen bond donor | Baseline activity |
| -Alkyl / -Alkoxy | Increased lipophilicity, loss of H-bond donor | Enhanced anti-proliferative activity. nih.gov |
| -Acyl | Increased steric bulk, potential H-bond acceptor | Can introduce anti-inflammatory properties. nih.gov |
Impact of Modifications at the Indole C-2 Position on Molecular Interactions and Bioactivity
The C-2 position of the indole scaffold is another critical site for modification. In this compound, this position is occupied by a methyl group. The functionalization of the indole core often occurs at the N-1, C-2, and C-3 positions. researchgate.net Altering the C-2 substituent can significantly affect potency, selectivity, and intrinsic activity.
Research comparing 2-substituted and 3-substituted N-piperidinyl indoles as opioid receptor ligands revealed key differences. It was found that 2-substitution generally led to higher binding affinities and full agonism at the nociceptin (B549756) opioid peptide (NOP) receptor, whereas 3-substitution often resulted in partial agonism. nih.gov This highlights that the spatial arrangement of substituents on the indole ring is a determining factor for the nature of the biological response.
Modifications at the C-2 position can influence:
Receptor Selectivity: Shifting a functional group from C-3 to C-2 can alter the binding mode and change the selectivity profile across different receptor subtypes. nih.gov
Steric Interactions: Changing the size of the C-2 substituent (e.g., from methyl to ethyl or a larger group) can introduce or remove steric clashes within the binding pocket.
Electronic Properties: While less pronounced than substitutions on the benzene ring, changes at C-2 can subtly alter the electron distribution in the pyrrole (B145914) ring.
Role of the Acetate Side Chain and its Ester Functionality in Modulating Biological Interactions
The acetate side chain at the C-3 position is a defining feature of the this compound scaffold and is analogous to the plant hormone indole-3-acetic acid (IAA). acs.org This side chain plays a pivotal role in biological activity, with both its length and functional groups being critical for molecular recognition.
The importance of the C-3 substituent is well-documented. For example, in studies of indole derivatives as cell cycle inhibitors, the C-3 hydroxymethyl substituent was found to be essential for activity, whereas other C-3 modifications failed to induce the desired effect. nih.gov The acetate moiety offers several points for interaction:
Carbonyl Oxygen: The oxygen of the carbonyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.
Ester Functionality: The methyl ester group influences the compound's polarity and solubility. Hydrolysis of the ester to the corresponding carboxylic acid would dramatically change its physicochemical properties, making it more polar and introducing a potential anionic interaction site.
Chain Length: The two-carbon spacer between the indole ring and the ester group provides a specific distance and conformational flexibility that is often optimal for fitting into a binding pocket. Shortening or lengthening this chain can disrupt this fit and reduce activity.
Effects of Substitutions on the Benzene Ring of the Indole Nucleus (C-4, C-5, C-6, C-7) on Activity Profiles
Modifying the benzene portion of the indole nucleus is a common strategy to fine-tune the electronic and pharmacokinetic properties of a lead compound. Substituents at positions C-4, C-5, C-6, and C-7 can exert significant inductive and resonance effects, thereby modulating the reactivity and biological activity of the entire molecule. lumenlearning.com
The nature of the substituent determines its effect:
Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) increase the electron density of the aromatic ring, which can enhance binding to electron-deficient pockets in a target protein. They are generally considered activating groups. lumenlearning.com
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-F, -Cl, -Br) decrease the electron density of the ring. Halogens, for instance, are often introduced to increase metabolic stability or to occupy specific halogen-binding pockets in a receptor.
Table 2: General Effects of Benzene Ring Substitution on Indole Derivatives
| Position | Substituent Type | General Effect on Activity Profile | Example |
|---|---|---|---|
| C-4 | EWG or EDG | Can introduce steric hindrance with N-1 substituent; modifications can be synthetically challenging. acs.org | 4-methoxy substitution has been investigated in carboline synthesis. nih.gov |
| C-5 | EWG (e.g., -Br, -F) | Often enhances potency; can improve metabolic stability. | 5-bromo substitution in meridianin derivatives showed potent inhibitory activity. mdpi.com |
| C-6 | EWG (e.g., -Br) | Can modulate binding affinity and cell-based activity. | 6-bromoindole is a common synthetic precursor for active compounds. nih.gov |
Quantitative Structure-Activity Relationships (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. jocpr.com For indole derivatives, QSAR studies are instrumental in predicting the activity of unsynthesized analogues, thereby guiding the design of more potent compounds and providing insights into their mechanism of action. nih.goveurjchem.com
A typical QSAR study involves:
Data Set Collection: A series of structurally related indole derivatives with experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. semanticscholar.org
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to create an equation that links the descriptors to the biological activity. semanticscholar.orgnih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
For instance, 2D and 3D-QSAR models have been successfully developed for various indole derivatives to predict their antioxidant, anti-influenza, and anticancer activities. nih.govresearchgate.netresearchgate.net These models help identify the key structural features that govern bioactivity.
The selection of appropriate molecular descriptors is a critical step in QSAR modeling, as they encode the structural information that determines biological activity. These descriptors can be broadly categorized:
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges, and energies of frontier orbitals (HOMO and LUMO). They are crucial for modeling electrostatic interactions. nih.gov
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are important for understanding how a molecule fits into a binding site. 3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) specifically calculate steric fields. researchgate.net
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. It quantifies the lipophilicity of a compound, which is vital for membrane permeability and hydrophobic interactions with a target. jocpr.com
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (graph theory), describing aspects like branching and connectivity. The bond information content index (BIC1) has been identified as an influential descriptor for the activity of some indole-based inhibitors. excli.de
Quantum Chemical Descriptors: Calculated using quantum mechanics, these provide highly accurate information about the electronic structure of a molecule (e.g., AM1_E, AM1_HF). nih.gov
The calculation of these descriptors is performed using specialized software like PaDEL-Descriptor or implemented within broader modeling suites. acs.org The final QSAR model typically includes a combination of descriptors from different categories that best explains the variance in the observed biological activity.
Model Development, Validation, and Interpretation
The development of robust Quantitative Structure-Activity Relationship (QSAR) models is a cornerstone of modern medicinal chemistry, enabling the prediction of biological activity and guiding the design of more potent compounds. For derivatives of this compound, both 2D and 3D-QSAR models have been instrumental in elucidating the relationship between chemical structure and biological function.
Model Development:
The process begins with the compilation of a dataset of this compound analogs with their corresponding biological activities, often expressed as IC50 or EC50 values. These values are typically converted to a logarithmic scale (pIC50 or pEC50) to linearize the data distribution.
For 2D-QSAR , a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then employed to build a mathematical equation that correlates these descriptors with the observed biological activity.
3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of SAR. In these methods, the molecules in the dataset are aligned based on a common scaffold. CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA evaluates additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. The variations in these fields are then correlated with the biological activity using PLS analysis.
A study on a series of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents provides a relevant example of 2D and 3D-QSAR model development. semanticscholar.orgresearchgate.net The researchers found that a Genetic Function Approximation-Multiple Linear Regression (GFA-MLR) model yielded a statistically significant 2D-QSAR model. semanticscholar.orgresearchgate.net For 3D-QSAR, CoMFA and CoMSIA models were developed, with the CoMSIA model incorporating steric, electrostatic, acceptor, and donor fields showing strong predictive capability. semanticscholar.orgresearchgate.net
Model Validation:
The predictive power of a QSAR model must be rigorously validated to ensure its reliability. Common validation techniques include:
Internal Validation: Cross-validation techniques, such as leave-one-out (LOO) and leave-many-out (LMO), are used to assess the model's internal consistency and robustness. A high cross-validated correlation coefficient (q²) is indicative of a good model.
External Validation: The model's ability to predict the activity of compounds not used in its development is tested using an external test set. A high predictive correlation coefficient (R²pred) for the test set is a crucial indicator of the model's real-world predictive power.
Y-scrambling: The biological activity data is randomly shuffled, and new QSAR models are built. A significant drop in the resulting q² and R² values confirms that the original model is not due to chance correlation.
In the aforementioned study on anti-influenza agents, the 2D-QSAR model was validated with a q² of 0.7864, and the 3D-QSAR (CoMSIA) model showed a q² of 0.767, indicating good internal predictive ability. semanticscholar.orgresearchgate.net
Model Interpretation:
The interpretation of validated QSAR models provides valuable insights for designing new derivatives. 2D-QSAR equations highlight the specific molecular descriptors that positively or negatively influence activity. For instance, a positive coefficient for a descriptor related to hydrophobicity would suggest that increasing the lipophilicity in a certain region of the molecule could enhance its biological effect.
3D-QSAR models are often visualized through contour maps. These maps illustrate regions around the molecule where modifications are likely to affect activity:
Steric Contour Maps: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours suggest that steric hindrance in those areas is detrimental.
Electrostatic Contour Maps: Blue contours identify areas where electropositive groups enhance activity, whereas red contours indicate that electronegative groups are preferred.
Hydrophobic, Hydrogen Bond Donor, and Acceptor Maps (in CoMSIA): These maps similarly highlight regions where specific physicochemical properties are favored or disfavored.
By interpreting these maps, medicinal chemists can strategically modify the lead compound to improve its potency and selectivity.
Conformational SAR and its Implications for Ligand-Target Recognition and Binding
While 2D and 3D-QSAR models provide valuable information about the static properties of molecules, the dynamic nature of ligand-target interactions necessitates an understanding of conformational Structure-Activity Relationships (SAR). The specific three-dimensional arrangement of a molecule (its conformation) is critical for it to bind effectively to its biological target.
Conformational Analysis:
Computational methods are used to explore the conformational space of this compound derivatives. Techniques such as molecular mechanics and quantum mechanics calculations can identify low-energy, stable conformations that a molecule is likely to adopt. The flexibility of rotatable bonds within the molecule plays a significant role in determining the range of possible conformations.
For instance, the crystal structure of methyl (E)-2-(1-methyl-2-oxoindolin-3-ylidene)acetate, a related indole derivative, reveals an essentially planar conformation with a specific inclination of the acetate side chain relative to the indole ring system. nih.gov This provides a starting point for understanding the preferred conformations of similar molecules.
Implications for Ligand-Target Recognition and Binding:
The "bioactive conformation" is the specific spatial arrangement a ligand adopts when it binds to its target receptor or enzyme. Understanding this conformation is crucial for designing molecules with improved affinity and specificity.
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. By identifying the common pharmacophoric features among a series of active this compound derivatives, a 3D pharmacophore model can be generated. This model serves as a template for designing new molecules that fit the target's binding site.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to visualize the interactions between the ligand and the amino acid residues in the binding pocket, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By docking different conformations of this compound derivatives into a target's active site, researchers can rationalize the observed SAR and predict the binding modes of novel analogs.
A study on indole-based compounds as HIV-1 fusion inhibitors demonstrated the importance of molecular shape and the linkage between different parts of the molecule for biological activity. nih.gov This highlights how conformational constraints can significantly impact ligand-target interactions.
Methyl 2 2 Methyl 1h Indol 3 Yl Acetate As a Chemical Probe and Research Tool
Development of Labeled Methyl 2-(2-methyl-1H-indol-3-yl)acetate for Target Identification and Validation
The transformation of a bioactive molecule into a chemical probe hinges on the incorporation of specific labels that enable its detection and the identification of its binding partners. These labeling strategies are crucial for understanding the compound's mechanism of action at a molecular level.
Isotopic labeling is a fundamental technique for tracking the fate of a molecule within a biological system. By replacing one or more atoms of "this compound" with their heavier or radioactive isotopes, researchers can conduct highly sensitive and quantitative tracer studies.
The synthesis of isotopically labeled "this compound" would likely involve the use of commercially available labeled precursors. For instance, ¹³C or ¹⁴C could be incorporated into the acetate (B1210297) moiety via the use of labeled methyl iodide or sodium acetate in the final esterification step. Alternatively, labeling the indole (B1671886) ring could be achieved by starting the synthesis with an isotopically enriched indole precursor.
Table 1: Potential Isotopes for Labeling this compound and Their Applications
| Isotope | Type | Common Application | Detection Method |
| ³H (Tritium) | Radioactive (β-emitter) | Autoradiography, Scintillation counting | Photographic film, Scintillation counter |
| ¹⁴C (Carbon-14) | Radioactive (β-emitter) | Metabolic studies, Target identification | Autoradiography, Scintillation counter |
| ¹³C (Carbon-13) | Stable | Nuclear Magnetic Resonance (NMR) spectroscopy | NMR spectrometer |
| ¹⁵N (Nitrogen-15) | Stable | NMR spectroscopy, Mass spectrometry | NMR spectrometer, Mass spectrometer |
Once synthesized, these labeled variants can be used in various experimental setups. For example, radiolabeled "this compound" could be incubated with cells or cell lysates. Subsequent separation and detection techniques, such as autoradiography of SDS-PAGE gels, could reveal which proteins the compound has bound to. Stable isotope-labeled versions are particularly valuable for NMR-based studies of protein-ligand interactions, providing detailed structural information about the binding site.
Fluorescently tagged molecules are indispensable tools for visualizing the subcellular localization of a compound and its targets. A fluorescent version of "this compound" would enable researchers to observe its distribution within living cells in real-time using fluorescence microscopy.
The design of a fluorescent probe based on this compound would involve chemically linking a fluorophore to a position on the molecule that does not interfere with its biological activity. This is often a process of trial and error, requiring the synthesis of several derivatives with the fluorophore attached at different points. The indole ring itself has intrinsic fluorescence, which might be utilized or could interfere with an attached fluorophore, a consideration that would need to be addressed in the probe's design.
Table 2: Common Fluorophores for Tagging Chemical Probes
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |
| Fluorescein | ~494 | ~518 | Bright green fluorescence, pH-sensitive |
| Rhodamine | ~550 | ~570 | Bright red fluorescence, photostable |
| BODIPY | Varies | Varies | Sharp emission spectra, less sensitive to environment |
| Cyanine Dyes (e.g., Cy3, Cy5) | Varies | Varies | Bright, photostable, available in a range of colors |
A common strategy for conjugation is to introduce a reactive functional group, such as an amine or a carboxylic acid, onto the "this compound" scaffold, which can then be coupled to a commercially available fluorophore with a complementary reactive group.
Biotinylation is a powerful technique for affinity-based purification of target proteins. Biotin (B1667282) binds with extremely high affinity to avidin (B1170675) and streptavidin, allowing for the capture of biotinylated probes along with their binding partners.
To create a biotinylated probe of "this compound," a biotin molecule would be attached via a linker arm. The linker is crucial as it provides spatial separation between the compound and the bulky biotin tag, minimizing steric hindrance that could prevent the compound from binding to its target. The length and chemical nature of the linker can be varied to optimize the probe's performance.
The resulting affinity probe could be incubated with a cell lysate. The probe-protein complexes can then be pulled down using streptavidin-coated beads. After washing away non-specifically bound proteins, the target proteins can be eluted and identified by techniques such as mass spectrometry.
Applications in Mechanistic Chemical Biology Studies
Labeled derivatives of "this compound" would be instrumental in elucidating its biological mechanism of action. These probes would allow for a deeper understanding of how the compound influences cellular functions.
While the specific cellular effects of "this compound" are not widely reported, as a member of the indole family, it could potentially influence a variety of cellular pathways. Indole derivatives are known to have diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The use of "this compound" in phenotypic screening assays could reveal its effects on cell morphology, proliferation, and other observable characteristics. High-content imaging, coupled with a fluorescently tagged version of the compound, could provide a wealth of data on its cellular impact. By observing the cellular response to the compound, researchers can form hypotheses about the pathways being perturbed.
The precise understanding of a compound's biological activity requires the identification of its direct binding partners. Affinity probes, such as biotinylated "this compound," are key tools for this purpose. The general workflow for a pull-down experiment followed by mass spectrometry is a standard approach for target identification.
Furthermore, fluorescently labeled "this compound" would be invaluable for determining its subcellular localization. By co-localizing the fluorescent signal of the compound with known organelle markers, it would be possible to determine if it accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other cellular compartments. This information provides important clues about its potential targets and mechanism of action. For instance, localization to the nucleus might suggest an interaction with transcription factors or other nuclear proteins.
Use as a Scaffold for Rational Design and Discovery of Novel Chemical Entities in Academic Settings
The indole ring system is a well-established "privileged scaffold" in medicinal chemistry, owing to its presence in a vast array of biologically active natural products and synthetic drugs. Within this class, this compound serves as a valuable and versatile starting point for the rational design of novel chemical entities in academic research. Its structure offers multiple points for chemical modification, allowing researchers to systematically explore the structure-activity relationships (SAR) of newly synthesized derivatives. The core scaffold consists of three key features that can be independently or simultaneously modified: the indole nitrogen (N-1), the methyl group at the C-2 position, and the methyl acetate side chain at the C-3 position.
Academic research groups leverage this structural versatility to create libraries of new compounds with tailored biological activities. A notable example is the use of this compound as a precursor in the synthesis of novel α-glucosidase inhibitors. In one study, the methyl ester of the scaffold was converted into a key intermediate, 2-(2-methyl-1H-indol-3-yl)acetohydrazide. researchgate.net This intermediate was then reacted with various isothiocyanates to produce a series of new indole-based thiadiazole derivatives. researchgate.net The resulting compounds were subsequently evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and a key target for managing type 2 diabetes. This work demonstrates a classic rational design approach where a known scaffold is systematically elaborated to generate novel molecules with a specific biological target in mind.
The rationale for using this particular scaffold includes:
Established Bioactivity: The indole acetic acid core is a known pharmacophore, increasing the probability of discovering new bioactive derivatives.
Synthetic Tractability: The compound is synthetically accessible and its functional groups are amenable to a wide range of chemical transformations, allowing for the creation of diverse molecular architectures.
Structural Rigidity and Flexibility: The rigid indole core provides a stable platform for orienting substituents, while the flexible acetate side chain allows for probing different regions of a biological target's binding pocket.
The following table summarizes the key reactive sites of this compound and the types of modifications commonly explored in academic settings for the rational design of new compounds.
| Scaffold Position | Functional Group | Potential Modifications | Therapeutic Area Explored |
| N-1 | Secondary Amine | Alkylation, Arylation, Acylation | Broad-spectrum |
| C-2 | Methyl Group | Functionalization, Replacement | Modulating Selectivity |
| C-3 Side Chain | Methyl Acetate | Amidation, Hydrazide formation, Ester hydrolysis | Anti-diabetic, Anti-inflammatory |
This strategic derivatization allows researchers to fine-tune the pharmacological properties of the parent molecule, leading to the discovery of new lead compounds for further development.
Integration into High-Throughput Screening (HTS) Libraries for Novel Biological Activity Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of hundreds of thousands of chemical compounds against a specific biological target or cellular pathway. The success of an HTS campaign is heavily dependent on the quality and diversity of the compound library being screened. Chemical libraries are often curated to include a wide range of "drug-like" molecules and representative scaffolds that are known to interact with biological targets.
While specific documentation detailing the inclusion of this compound in particular commercial or academic HTS libraries is not always publicly disclosed, the indole scaffold itself is a frequent component of such collections. ku.edu Screening libraries are often designed to maximize structural diversity and are populated with compounds that possess desirable physicochemical properties, such as those defined by Lipinski's Rule of Five. ku.edu
The rationale for including indole-based structures like this compound in HTS libraries includes:
Privileged Scaffold: Indole derivatives are known to bind to a wide variety of protein targets, including kinases, G-protein coupled receptors, and enzymes. Including them in a library increases the chances of finding a "hit" for a given biological screen.
Structural Diversity: The indole core can be decorated with a vast array of substituents, leading to a large number of structurally diverse yet related compounds. This allows for the exploration of a broad chemical space around a core pharmacophore.
Hit-to-Lead Tractability: Compounds identified as "hits" from an HTS campaign must be amenable to further chemical modification to optimize their potency, selectivity, and pharmacokinetic properties. The synthetic accessibility of the this compound scaffold makes it an attractive starting point for such hit-to-lead optimization efforts.
The general workflow for the inclusion and screening of a compound like this compound in an HTS campaign is outlined in the table below.
| Step | Description | Rationale |
| 1. Library Acquisition/Curation | The compound is included in a large collection of diverse small molecules. | To represent the indole chemical space and increase the probability of identifying novel biological activity. |
| 2. Assay Miniaturization | The biological assay is adapted to a small volume format (e.g., 96, 384, or 1536-well plates). | To allow for the rapid and cost-effective screening of thousands of compounds. |
| 3. High-Throughput Screening | The entire library, including the indole acetate, is tested against the biological target. | To identify initial "hits" that modulate the activity of the target. |
| 4. Hit Confirmation & Validation | Positive hits are re-tested to confirm their activity and rule out false positives. | To ensure the observed activity is real and reproducible. |
| 5. Dose-Response & SAR | The potency of the confirmed hit is determined, and related analogs are tested. | To establish a preliminary understanding of the structure-activity relationship and identify a lead series for optimization. |
Through this process, a seemingly simple scaffold like this compound can lead to the discovery of novel biological activities, providing the starting point for new drug discovery programs.
Future Perspectives and Emerging Research Directions for Methyl 2 2 Methyl 1h Indol 3 Yl Acetate
Exploration of Unconventional Synthetic Methodologies and Advanced Catalyst Development
Future synthetic strategies for methyl 2-(2-methyl-1H-indol-3-yl)acetate and its derivatives are expected to focus on efficiency, sustainability, and the ability to generate molecular diversity. Unconventional methodologies such as microwave-assisted synthesis have already demonstrated the potential to accelerate reaction times and improve yields in the preparation of related indole-3-carboxylate (B1236618) derivatives. mdpi.com
The development of advanced catalysts is another critical frontier. For instance, palladium-catalyzed intramolecular oxidative coupling has been effectively used for the synthesis of functionalized 2-methyl-1H-indole-3-carboxylates. mdpi.com Future work will likely explore a broader range of transition metal catalysts, including those based on copper, gold, and iron, to achieve novel transformations and enhance regioselectivity. The use of heterogeneous catalysts, such as tungstic acid, presents a promising avenue for developing more environmentally friendly and cost-effective synthetic protocols for indole-3-acetic acid derivatives. researchgate.net Furthermore, domino reactions, where multiple bond-forming events occur in a single synthetic operation, will be instrumental in constructing complex indole-containing scaffolds from simple precursors. nih.gov
Advanced Derivatization Strategies for Expanding the Chemical Space and Enhancing Academic Utility
The academic utility of this compound can be significantly expanded through advanced derivatization strategies. The indole (B1671886) nitrogen, the acetate (B1210297) moiety, and the aromatic ring all offer opportunities for chemical modification, leading to a vast chemical space with diverse physicochemical properties and potential biological activities.
Future research will likely focus on:
N-Functionalization: Introducing a variety of substituents on the indole nitrogen can modulate the electronic properties of the ring system and influence intermolecular interactions.
Side-Chain Modification: The ester group of the acetate side chain can be converted into a wide range of functional groups, including amides, carboxylic acids, and ketones, to create libraries of new compounds. For example, the synthesis of 2-methyl-1H-indole-3-carbohydrazides and their subsequent conversion to Schiff bases has been reported. bipublication.com
Ring Substitution: The benzene (B151609) portion of the indole nucleus can be functionalized with various substituents (e.g., halogens, nitro groups, alkyl groups) to fine-tune the molecule's properties.
Hybrid Molecules: The creation of hybrid molecules by linking the indole scaffold to other pharmacologically active moieties, such as coumarins, is a promising strategy for developing compounds with novel biological profiles. nih.gov
These derivatization strategies will not only generate novel compounds for fundamental research but also provide valuable structure-activity relationship (SAR) data.
Application of Machine Learning and Artificial Intelligence in Predicting Biological Activity and Designing New Derivatives
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of indole derivatives. These computational tools can analyze large datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers.
Key applications in the context of this compound include:
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms like Random Forest and Support Vector Machines, can be developed to predict the biological activity of new indole derivatives before they are synthesized. nih.govfrancis-press.com This can significantly reduce the time and cost associated with drug discovery and development.
Virtual Screening: Machine learning models can be used to screen large virtual libraries of indole compounds to identify those with the highest probability of being active against a specific biological target. repcomseet.orgmdpi.com
De Novo Design: AI algorithms can be employed to design entirely new indole derivatives with desired biological activities and physicochemical properties.
The application of these in silico methods will accelerate the identification of promising new derivatives for further experimental investigation.
| Machine Learning Application | Description | Potential Impact |
| Predictive Modeling (QSAR) | Develops models to predict biological activity based on chemical structure. | Reduces the need for extensive initial synthesis and screening. |
| Virtual Screening | Screens large compound libraries computationally to identify potential hits. | Prioritizes compounds for synthesis, increasing the efficiency of hit identification. |
| De Novo Design | Generates novel molecular structures with desired properties. | Expands the accessible chemical space with potentially more effective compounds. |
Integration of this compound Research with Systems Biology Approaches for Comprehensive Mechanistic Understanding
To gain a deeper understanding of the biological effects of this compound and its derivatives, future research will need to move beyond single-target interactions and embrace a systems-level perspective. Systems biology approaches, which involve the large-scale quantification of biomolecules (e.g., transcriptomics, proteomics, metabolomics) and the use of computational tools to integrate this data, can provide a holistic view of how a compound affects a biological system. researchgate.netfrontiersin.org
Network pharmacology, a key component of systems biology, can be used to explore the potential targets and molecular mechanisms of indole derivatives. nih.gov By constructing and analyzing protein-protein interaction (PPI) networks, researchers can identify key pathways and biological processes that are modulated by these compounds. frontiersin.org This approach can help to elucidate the complex mechanisms of action and identify potential off-target effects.
Discovery of Novel In Vitro Biological Targets and Pathways for Fundamental Research
While indole-3-acetic acid (IAA) is well-known as a plant hormone, the biological targets and pathways of its synthetic analogs, such as this compound, in other biological systems are less well understood. wikipedia.org Future research will focus on identifying novel in vitro biological targets for these compounds.
This can be achieved through a variety of experimental approaches, including:
High-Throughput Screening: Screening large libraries of indole derivatives against a diverse panel of biological targets (e.g., enzymes, receptors, ion channels) can identify novel activities.
Affinity Chromatography: This technique can be used to isolate proteins that bind to a specific indole derivative, thereby identifying potential molecular targets.
Chemical Proteomics: This approach uses chemical probes to identify the protein targets of a small molecule in a complex biological sample.
The discovery of new biological targets will open up new avenues for fundamental research into the roles of indole derivatives in various biological processes and may provide the basis for the development of new therapeutic agents.
Contribution to the Fundamental Understanding of Indole Chemical Space and Bioactivity
The continued synthesis and biological evaluation of derivatives of this compound will make a significant contribution to our fundamental understanding of the indole chemical space. By systematically exploring the effects of different substituents and structural modifications on the physicochemical properties and biological activity of these compounds, researchers can build a comprehensive knowledge base that will guide the design of future indole-based molecules with specific functions.
This research will help to answer fundamental questions, such as:
How do different substituents on the indole ring affect its electronic properties and reactivity?
What are the key structural features that determine the biological activity of indole derivatives?
How can the indole scaffold be used as a platform for the development of new chemical probes and therapeutic agents?
Addressing Sustainability Challenges in the Synthesis and Application of this compound
As with all areas of chemical research, there is a growing need to address the sustainability challenges associated with the synthesis and application of this compound and its derivatives. Future research will focus on developing greener and more sustainable synthetic methods that reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Key areas of focus will include:
Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents.
Catalysis: The use of highly efficient and recyclable catalysts can significantly reduce the environmental impact of chemical synthesis.
Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and higher yields. rsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
By embracing the principles of green chemistry, researchers can ensure that the future development and application of this compound and its derivatives are carried out in an environmentally responsible manner.
Q & A
Q. Advanced Validation :
- 2D NMR (COSY, HSQC) : Resolves overlapping aromatic signals and confirms acetate linkage .
- HPLC with chiral columns : Essential for verifying enantiopurity in asymmetric syntheses .
How can researchers resolve contradictions in NMR data when impurities are present in the synthesized compound?
Advanced Research Question
Common Issues :
- Impurity overlap : Byproducts (e.g., unreacted indole) may obscure key signals.
- Solvent artifacts : Residual DCM or ethyl acetate in ¹H NMR.
Q. Strategies :
Purification : Repurify via preparative HPLC (C18 column, methanol/water) .
Deuteration : Use DMSO-d₆ or CDCl₃ to suppress exchangeable protons .
Advanced NMR : Employ DEPT-135 to distinguish CH₂/CH₃ groups or NOESY for spatial correlations .
Spiking Experiments : Add authentic indole to NMR sample; observe signal enhancement .
Case Study : A 35% yield product showed a δ 2.5 ppm triplet initially misassigned as methyl—later identified as residual ethyl acetate via HSQC .
What strategies are recommended for elucidating the crystal structure of this compound using X-ray diffraction?
Advanced Research Question
Workflow :
Crystallization : Vapor diffusion (hexane/ethyl acetate) to obtain single crystals .
Data Collection : Use a Bruker D8 Venture (Mo Kα, λ = 0.71073 Å) at 100 K .
Structure Solution :
Q. Critical Parameters :
- Resolution : Aim for <0.8 Å to resolve methyl group disorder.
- R-factors : Target R₁ < 5% (I > 2σ(I)) and wR₂ < 12% .
Basic Research Question
- Physical Hazards : Grey solid; avoid inhalation/contact (wear nitrile gloves, FFP2 mask) .
- Storage : Light-sensitive; store in amber vials at –20°C under nitrogen .
- Emergency Measures : Eye wash stations and ethanol-water rinses for spills .
How can computational methods complement experimental data in studying the compound's reactivity or interaction mechanisms?
Advanced Research Question
Applications :
- DFT Calculations : Predict reaction pathways (e.g., sulfoxonium ylide cyclization) using Gaussian09 at B3LYP/6-311++G(d,p) level .
- Molecular Docking : Screen for biological targets (e.g., histone deacetylases) using AutoDock Vina and PubChem 3D conformers .
- MD Simulations : Analyze solubility in DMSO/water mixtures (GROMACS, OPLS-AA force field) .
Validation : Compare computed NMR shifts (GIAO method) with experimental data to confirm regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
